molecular formula C27H26ClN3O4 B10854943 Iguana-1

Iguana-1

Cat. No.: B10854943
M. Wt: 492.0 g/mol
InChI Key: GONSQPFNQHUNGK-UHFFFAOYSA-N
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Description

IGUANA-1 is a potent inhibitor of aldehyde dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme that promotes colorectal and pancreatic cancer. This compound exhibits significant inhibition against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: IGUANA-1 can be synthesized through a series of chemical reactions involving substituted imidazolium or cyclic guanidine compounds. The specific synthetic route and reaction conditions are detailed in the patent WO2021257696 A1 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Chemical Reactions Analysis

Types of Reactions: IGUANA-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

IGUANA-1 has a wide range of scientific research applications, including:

Mechanism of Action

IGUANA-1 exerts its effects by selectively inhibiting ALDH1B1, a mitochondrial enzyme involved in the metabolism of aldehydes. By inhibiting this enzyme, this compound disrupts the metabolic pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the inhibition of aldehyde dehydrogenase activity, leading to the accumulation of toxic aldehydes and subsequent cancer cell death .

Comparison with Similar Compounds

Uniqueness: IGUANA-1 is unique in its high potency and selectivity for ALDH1B1. Unlike other similar compounds, this compound exhibits significant inhibition against cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .

Biological Activity

Iguana-1, also referred to as dZIP1, is a zinc finger protein that plays a significant role in various biological processes, particularly in ciliogenesis and Hedgehog (Hh) signaling pathways. This article explores the biological activity of this compound by examining its functions, mechanisms, and implications in different biological contexts.

Ciliogenesis and Hedgehog Signaling

This compound has been identified as a crucial component in the formation of primary cilia, which are essential for various signaling pathways, including the Hedgehog signaling pathway. Research indicates that this compound is localized to the basal bodies of primary cilia and is required for their formation in vertebrates. This was demonstrated through experiments involving RNA interference (RNAi) in zebrafish and human cells, where the depletion of this compound resulted in defective ciliogenesis and subsequent disruptions in Hh signaling .

Key Findings:

  • Localization : this compound localizes to the basal bodies of primary cilia .
  • Function : It is essential for the formation of primary cilia in vertebrates, impacting Hh signaling pathways.
  • Experimental Evidence : RNAi experiments showed that loss of this compound led to defects in cilia formation and function .

Study 1: Planarian Model

Parameter Control Planarians Iguana-RNAi Planarians
Locomotion TypeGlidingInching
Regeneration AbilityNormalNormal
Number of Observations288 gliding274 inching

Study 2: Human Cell Lines

In human epithelial cell lines (HeLa and hTERT-RPE1), transfection with GFP-tagged this compound proteins showed that these proteins are involved in the structural integrity of cilia. The study highlighted that depletion of this compound not only impaired ciliogenesis but also affected downstream signaling pathways critical for cellular communication and development .

Implications for Disease Models

The role of this compound in ciliogenesis has broader implications for understanding diseases associated with ciliary dysfunction, such as ciliopathies. Given its involvement in Hh signaling, which is crucial for development and tissue patterning, mutations or dysregulation of this compound could contribute to developmental disorders and cancers where Hh signaling is aberrantly activated.

Properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492.0 g/mol

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine;formic acid

InChI

InChI=1S/C26H24ClN3O2.CH2O2/c1-31-24-7-4-3-6-21(24)18-8-11-20(12-9-18)30-17-23(29-15-5-14-28-26(29)30)22-13-10-19(27)16-25(22)32-2;2-1-3/h3-4,6-13,16-17H,5,14-15H2,1-2H3;1H,(H,2,3)

InChI Key

GONSQPFNQHUNGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)N3C=C(N4C3=NCCC4)C5=C(C=C(C=C5)Cl)OC.C(=O)O

Origin of Product

United States

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